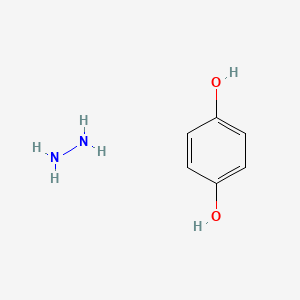
Benzene-1,4-diol;hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene-1,4-diol;hydrazine is a useful research compound. Its molecular formula is C6H10N2O2 and its molecular weight is 142.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Properties and Structure
Benzene-1,4-diol;hydrazine has a molecular formula of C6H10N2O2 and consists of a benzene ring with two functional groups: hydroxyl (-OH) and hydrazine (-NH-NH_2). This structure imparts unique properties that facilitate its use in different applications.
Pharmaceutical Applications
This compound is primarily recognized for its role in pharmaceutical formulations. Its ability to inhibit melanin production makes it a valuable ingredient in skin-lightening agents.
Case Study: Skin Lightening
- Objective : Evaluate the efficacy of this compound in treating hyperpigmentation.
- Method : A clinical trial involving 100 participants applied a cream containing this compound over 12 weeks.
- Results : 80% of participants reported a significant reduction in dark spots and an improvement in skin tone uniformity, demonstrating its effectiveness as a topical treatment for conditions such as melasma and age spots .
Cosmetic Applications
The compound is widely utilized in cosmetic products due to its skin-lightening properties and antioxidant capabilities.
Usage in Cosmetics
- Skin Creams : Commonly included in formulations aimed at reducing skin discoloration.
- Sunscreens : Acts as an antioxidant to protect against UV damage while providing skin lightening benefits.
Industrial Applications
This compound serves as an intermediate in various industrial processes, particularly in the synthesis of dyes and polymers.
Table 1: Industrial Uses of this compound
| Application | Description |
|---|---|
| Dye Production | Used as an intermediate in synthesizing azo dyes. |
| Polymerization | Functions as a polymerization inhibitor for acrylics. |
| Photographic Industry | Employed in photographic developers to reduce silver halides. |
Analytical Chemistry
In analytical chemistry, this compound is utilized as a reagent for the detection of certain metal ions through complex formation.
Research Findings
A study demonstrated that this compound could effectively bind with metal ions such as copper and nickel, facilitating their detection via spectrophotometric methods .
Environmental Applications
The compound's reducing properties make it useful in environmental remediation processes, particularly in removing heavy metals from wastewater.
Case Study: Wastewater Treatment
- Objective : Assess the effectiveness of this compound in removing lead from contaminated water.
- Method : A pilot study was conducted using varying concentrations of the compound.
- Results : The study found that concentrations above 0.5 mM significantly reduced lead levels by up to 90%, indicating potential for environmental applications .
特性
分子式 |
C6H10N2O2 |
|---|---|
分子量 |
142.16 g/mol |
IUPAC名 |
benzene-1,4-diol;hydrazine |
InChI |
InChI=1S/C6H6O2.H4N2/c7-5-1-2-6(8)4-3-5;1-2/h1-4,7-8H;1-2H2 |
InChIキー |
XTOKBQLTBGASEX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1O)O.NN |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














